Tetracycline-d6
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Overview
Description
Tetracycline-d6 is a deuterium-labeled derivative of tetracycline, a broad-spectrum antibiotic. The deuterium atoms replace hydrogen atoms in the tetracycline molecule, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline-d6 involves the incorporation of deuterium into the tetracycline molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: This involves the use of deuterated reagents in the synthesis of tetracycline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production process may include steps such as:
Fermentation: Using deuterated substrates in the fermentation process to produce deuterated tetracycline.
Chemical Modification: Modifying the tetracycline molecule through chemical reactions to incorporate deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Tetracycline-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents such as chlorine, bromine, or iodine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Tetracycline-d6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tetracycline in the body.
Metabolic Pathways: Helps in tracing metabolic pathways and understanding the metabolism of tetracycline.
Drug Development: Used in the development of new antibiotics and studying drug interactions.
Biological Research: Employed in various biological studies to understand the mechanism of action of tetracycline and its derivatives.
Industrial Applications: Used in the production of deuterated drugs and other chemical compounds.
Mechanism of Action
Tetracycline-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The non-deuterated form of tetracycline, widely used as an antibiotic.
Doxycycline: A tetracycline derivative with similar antibacterial properties.
Minocycline: Another tetracycline derivative with enhanced activity against certain bacteria.
Uniqueness
Tetracycline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving isotopic labeling. This allows for detailed studies of drug metabolism and pharmacokinetics that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C22H24N2O8 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1/i2D3,3D3 |
InChI Key |
NWXMGUDVXFXRIG-CJQNGSMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
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